Cas no 117390-35-9 (Thieno3,2-bpyridine-6-carbaldehyde)

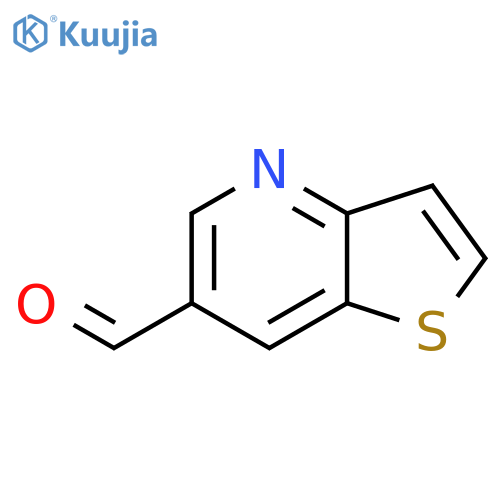

117390-35-9 structure

商品名:Thieno3,2-bpyridine-6-carbaldehyde

Thieno3,2-bpyridine-6-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- Thieno[3,2-b]pyridine-6-carboxaldehyde

- AKOS022636601

- 117390-35-9

- DB-145614

- Z1202209325

- thieno[3,2-b]pyridine-6-carbaldehyde

- SCHEMBL16693158

- EN300-77984

- Thieno3,2-bpyridine-6-carbaldehyde

-

- インチ: InChI=1S/C8H5NOS/c10-5-6-3-8-7(9-4-6)1-2-11-8/h1-5H

- InChIKey: AYYSYOMUORYGOV-UHFFFAOYSA-N

- ほほえんだ: C1=CSC2=C1N=CC(=C2)C=O

計算された属性

- せいみつぶんしりょう: 163.00918496g/mol

- どういたいしつりょう: 163.00918496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 58.2Ų

Thieno3,2-bpyridine-6-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-77984-0.1g |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 0.1g |

$331.0 | 2024-05-22 | |

| TRC | B586215-10mg |

Thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Enamine | EN300-77984-2.5g |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 2.5g |

$1874.0 | 2024-05-22 | |

| 1PlusChem | 1P0091RT-100mg |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 100mg |

$403.00 | 2025-02-24 | |

| A2B Chem LLC | AE21401-500mg |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 500mg |

$821.00 | 2024-04-20 | |

| A2B Chem LLC | AE21401-1g |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 1g |

$1042.00 | 2024-04-20 | |

| Enamine | EN300-77984-10.0g |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 10.0g |

$4114.0 | 2024-05-22 | |

| TRC | B586215-50mg |

Thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 50mg |

$ 250.00 | 2022-06-07 | ||

| TRC | B586215-100mg |

Thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 100mg |

$ 365.00 | 2022-06-07 | ||

| Enamine | EN300-77984-0.25g |

thieno[3,2-b]pyridine-6-carbaldehyde |

117390-35-9 | 95% | 0.25g |

$474.0 | 2024-05-22 |

Thieno3,2-bpyridine-6-carbaldehyde 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

117390-35-9 (Thieno3,2-bpyridine-6-carbaldehyde) 関連製品

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬